H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2
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Overview
Description
The compound H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acids within the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Scientific Research Applications
H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An oxytocin and vasopressin inhibitor used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPPMXJCZETOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H81N13O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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